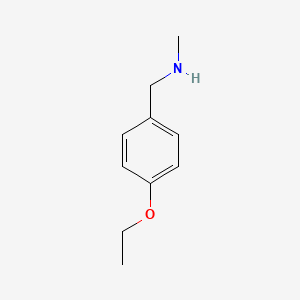

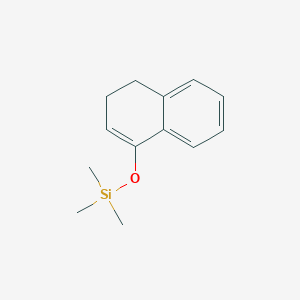

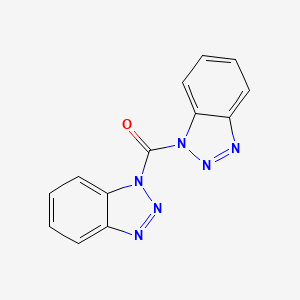

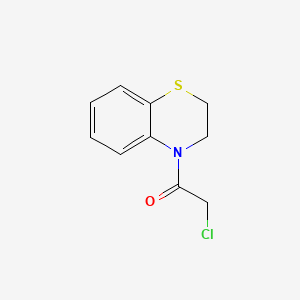

![molecular formula C13H16ClNO2 B1598674 1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid CAS No. 308362-92-7](/img/structure/B1598674.png)

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid

Descripción general

Descripción

“1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid” is a chemical compound . It is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . Various methods have been reported for the synthesis of substituted piperidines . For instance, one method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Aplicaciones Científicas De Investigación

Specific Scientific Field

This compound has been studied in the field of Medicinal Chemistry for its potential anti-allergic activities .

Summary of the Application

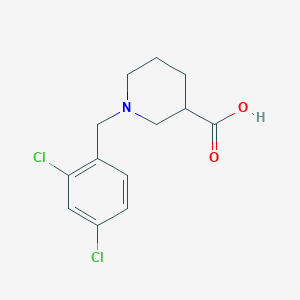

A series of novel ®(-)-1-[(4-chlorophenyl)methyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . These derivatives exhibited significant effects on both allergic asthma and allergic itching .

Methods of Application or Experimental Procedures

The target compounds were designed and synthesized . Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long . The new combined compounds were anticipated to be more potent than levocetirizine and were therefore systemically studied .

Results or Outcomes

Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine . Both compounds 3r and 3s, having an amino acid group as Part C, showed very strong activities, particularly 3s .

Heat Shock Protein 70 (HSP70) Inhibitors

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Piperidine derivatives have been designed and synthesized as novel human heat shock protein 70 (HSP70) inhibitors . HSP70 is a family of proteins that are produced by cells in response to exposure to stressful conditions. They play a key role in protein folding and help protect cells from stress.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The outcomes of these studies are not specified in the available resources .

Histone Deacetylase (HDAC) Inhibitors

Specific Scientific Field

This application is relevant to the field of Molecular Biology .

Summary of the Application

Alkyl piperidine and piperazine hydroxamic acids have been studied as HDAC inhibitors . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The outcomes of these studies are not specified in the available resources .

Cathepsin B Inhibitors

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Piperidine derivatives have been designed and synthesized as novel inhibitors of the enzyme Cathepsin B . Cathepsin B is a protease enzyme involved in protein degradation and has been implicated in several diseases, including cancer .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The outcomes of these studies are not specified in the available resources .

Cardiovascular Disease Therapy

Specific Scientific Field

This application is relevant to the field of Cardiology .

Summary of the Application

Piperidine derivatives have been studied as RhoA inhibitors for cardiovascular disease therapy . RhoA is a small GTPase protein known to regulate the actin cytoskeleton in the formation of stress fibers. Its role in cardiovascular disease has been a topic of research .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The outcomes of these studies are not specified in the available resources .

Direcciones Futuras

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid”, is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOKGKKXZYNBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393505 | |

| Record name | 1-(4-chlorobenzyl)nipecotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid | |

CAS RN |

308362-92-7 | |

| Record name | 1-(4-chlorobenzyl)nipecotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.